N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine
Description
N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine is a complex organic compound featuring a cyclobutane ring, a piperidine ring, and a substituted phenyl group
Properties
IUPAC Name |
N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O/c1-13-9-15(10-18(20)19(13)23-3)14(2)21-16-11-17(12-16)22-7-5-4-6-8-22/h9-10,14,16-17,21H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIJXOORNHALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)C(C)NC2CC(C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine typically involves multiple steps:
Formation of the Substituted Phenyl Intermediate: The starting material, 3-chloro-4-methoxy-5-methylbenzene, undergoes a Friedel-Crafts alkylation with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3-chloro-4-methoxy-5-methylphenyl)ethane.
Cyclobutanone Formation: The intermediate is then reacted with cyclobutanone under basic conditions to form the cyclobutane ring.
Piperidine Introduction: The final step involves the nucleophilic substitution of the cyclobutanone with piperidine in the presence of a suitable base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the cyclobutane ring or the piperidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Hydrogenated or ring-opened products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with cellular receptors or enzymes, given its structural similarity to known bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties, due to its structural resemblance to certain pharmaceutical agents.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include G-protein coupled receptors or ion channels, where the compound could modulate signaling pathways involved in pain, inflammation, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chloro-4-methoxyphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine: Lacks the methyl group on the phenyl ring.
N-[1-(3-chloro-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine: Lacks the methoxy group on the phenyl ring.
N-[1-(3-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine: Lacks the chloro group on the phenyl ring.
Uniqueness
The presence of the chloro, methoxy, and methyl groups on the phenyl ring in N-[1-(3-chloro-4-methoxy-5-methylphenyl)ethyl]-3-piperidin-1-ylcyclobutan-1-amine makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering distinct advantages in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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